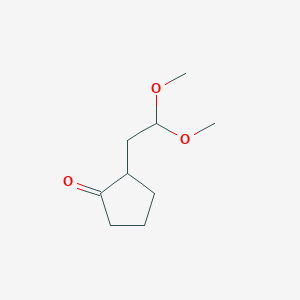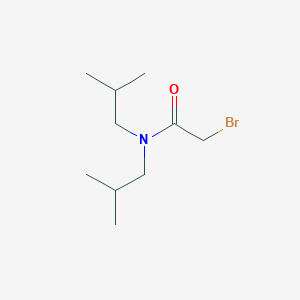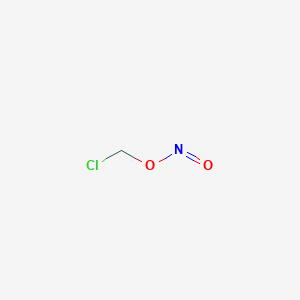![molecular formula C12H16ClNO4S B14298649 Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate CAS No. 120789-47-1](/img/structure/B14298649.png)
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate is an organic compound that features a propyl group attached to a carbamate moiety, which is further linked to a 4-chlorobenzene-1-sulfonyl group through an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate typically involves multiple steps, starting with the preparation of the 4-chlorobenzene-1-sulfonyl chloride. This intermediate can be synthesized by reacting 4-chlorobenzenesulfonic acid with thionyl chloride. The resulting sulfonyl chloride is then reacted with ethylamine to form 2-(4-chlorobenzene-1-sulfonyl)ethylamine.
In the next step, the amine is reacted with propyl chloroformate in the presence of a base such as triethylamine to yield this compound. The reaction conditions typically involve maintaining the reaction mixture at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are applied.
Major Products Formed
Substitution Reactions: Products include nitro, halogenated, or sulfonated derivatives of the aromatic ring.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.
科学研究应用
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Propyl [2-(4-methylbenzene-1-sulfonyl)ethyl]carbamate
- Propyl [2-(4-nitrobenzene-1-sulfonyl)ethyl]carbamate
- Propyl [2-(4-bromobenzene-1-sulfonyl)ethyl]carbamate
Uniqueness
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate is unique due to the presence of the 4-chlorobenzene-1-sulfonyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
120789-47-1 |
|---|---|
分子式 |
C12H16ClNO4S |
分子量 |
305.78 g/mol |
IUPAC 名称 |
propyl N-[2-(4-chlorophenyl)sulfonylethyl]carbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-2-8-18-12(15)14-7-9-19(16,17)11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H,14,15) |
InChI 键 |
CSOKVPVISIOUEE-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)
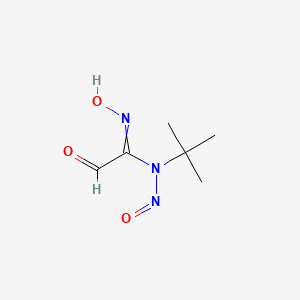

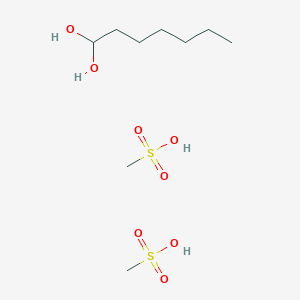
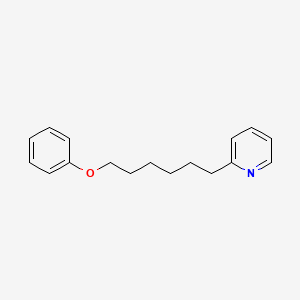
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)


